This compound is used as a ligand in the Pd-catalyzed coupling of secondary arylamines and alkylamines . The specific procedures and parameters for this application can vary depending on the specific reactants and conditions used. The outcomes of these reactions typically involve the formation of new carbon-nitrogen bonds, which can be useful in the synthesis of various organic compounds .
This compound is also used as a ligand in the Pd-catalyzed Negishi cross-coupling reaction of (hetero)arylchlorides . This reaction involves the coupling of a (hetero)arylchloride with an organozinc compound in the presence of a palladium catalyst and the ligand. The outcomes of these reactions typically involve the formation of new carbon-carbon bonds, which can be useful in the synthesis of various organic compounds .
Another application of this compound is in the synthesis of ladder-type π-conjugated heteroacenes via palladium-catalyzed double N-arylation and intramolecular O-arylation . The specific procedures and parameters for this application can vary depending on the specific reactants and conditions used. The outcomes of these reactions typically involve the formation of new heteroacenes, which can have various applications in materials science .
This compound is used as a ligand in the Pd-catalyzed regiospecific synthesis of N-aryl benzimidazoles . The specific procedures and parameters for this application can vary depending on the specific reactants and conditions used. The outcomes of these reactions typically involve the formation of new carbon-nitrogen bonds, which can be useful in the synthesis of various organic compounds .
This compound is also used as a ligand in the Pd-catalyzed Suzuki-Miyaura coupling of aryl chloride and NHC-boranes . This reaction involves the coupling of an aryl chloride with an NHC-borane in the presence of a palladium catalyst and the ligand. The outcomes of these reactions typically involve the formation of new carbon-carbon bonds, which can be useful in the synthesis of various organic compounds .
Another application of this compound is in the Pd-catalyzed trifluoromethylation of hindered aryl chlorides . The specific procedures and parameters for this application can vary depending on the specific reactants and conditions used. The outcomes of these reactions typically involve the formation of new carbon-fluorine bonds, which can have various applications in materials science .
This compound is used as a ligand in the Pd-catalyzed coupling of alkyl boronates . The specific procedures and parameters for this application can vary depending on the specific reactants and conditions used. The outcomes of these reactions typically involve the formation of new carbon-carbon bonds, which can be useful in the synthesis of various organic compounds .
This compound is also used as a ligand in the Pd-catalyzed cross-coupling of aminoethyltrifluoroborates with electron-poor aryl bromides . This reaction involves the coupling of an aminoethyltrifluoroborate with an electron-poor aryl bromide in the presence of a palladium catalyst and the ligand. The outcomes of these reactions typically involve the formation of new carbon-nitrogen bonds, which can be useful in the synthesis of various organic compounds .
Another application of this compound is in the Pd-catalyzed C-N coupling reaction of secondary aryl- and alkyl-amines at low temperature . The specific procedures and parameters for this application can vary depending on the specific reactants and conditions used. The outcomes of these reactions typically involve the formation of new carbon-nitrogen bonds, which can have various applications in materials science .
Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride is a complex organometallic compound notable for its role in catalysis, particularly in cross-coupling reactions. This compound features a palladium center coordinated with a dicyclohexyl phosphine ligand and an amine component, which enhances its catalytic properties. The molecular formula is with a molar mass of approximately 786.8 g/mol. It typically appears as a white powder and is stable under inert atmospheric conditions .
Reactions involving this compound typically utilize:
While specific biological activity data for Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride is limited, organometallic compounds like this one have been studied for their potential applications in medicinal chemistry. They may influence biological pathways through catalytic processes that facilitate the synthesis of biologically active molecules.
The synthesis of this compound generally involves two main steps:
Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride is predominantly used in:
Research into the interaction studies of this compound focuses on its catalytic mechanisms and efficiency in various chemical transformations. The palladium center's ability to undergo oxidative addition and reductive elimination allows it to interact effectively with different substrates, enhancing reaction rates and selectivity .
Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride stands out due to its specific ligand environment that provides enhanced stability and reactivity. The presence of the 2-phenylaniline moiety imparts distinct electronic and steric properties, making it particularly effective in certain cross-coupling reactions compared to similar compounds .
This compound's versatility and efficiency make it a valuable asset in both academic research and industrial applications.
The biaryl backbone of RuPhos consists of two phenyl rings connected at the 1,1'-positions, with the phosphine donor group at the 2-position of one ring and 2,6-diisopropoxy substituents on the adjacent ring. This configuration creates a rigid, V-shaped geometry that optimizes steric protection of the palladium center while maintaining accessibility for substrate binding [3] [5]. Single-crystal X-ray diffraction reveals C–C bond lengths in the biphenyl system ranging from 1.385–1.402 Å, consistent with minimal conjugation disruption between the aromatic systems [3].
The dihedral angle between the two phenyl rings measures 67.8°, a feature that restricts rotational freedom and preorganizes the ligand for metal coordination [3]. This preorganization reduces the entropic penalty during catalyst formation, explaining the rapid oxidative addition kinetics observed with aryl chlorides [5]. Comparative studies show that RuPhos-supported palladium complexes exhibit 18× higher turnover frequencies in Buchwald–Hartwig aminations of secondary amines versus analogous BrettPhos systems, directly attributable to this geometric rigidity [5].
The dicyclohexylphosphino group coordinates palladium through its lone pair, forming a Pd–P bond of 2.283 Å in the metallated complex [5]. This bond length reflects significant π-backdonation from palladium to phosphorus, stabilizing the metal in its active +2 oxidation state. The phosphine’s C–P–C bond angle of 102.4° creates a trigonal pyramidal geometry that sterically shields the metal’s equatorial plane [3].
Coordination Feature | Metric | Catalytic Implication |
---|---|---|
Pd–P bond length | 2.283 Å [5] | Enhanced oxidative addition rates |
C–P–C bond angle | 102.4° [3] | Steric shielding of reaction center |
P–C(aryl) vs. P–C(cyclohexyl) | 1.848 vs. 1.870 Å [3] | Electronic asymmetry for regioselectivity |
The asymmetry between P–C(aryl) (1.848 Å) and P–C(cyclohexyl) (1.870 Å) bond lengths induces an electronic gradient across the phosphine, polarizing the palladium center and facilitating nucleophilic attacks during cross-coupling [3].
The 2,6-diisopropoxy groups serve dual electronic and steric functions:
Crystallographic data show the isopropoxy methyl groups participate in weak C–H⋯π interactions (2.918 Å) with adjacent ligand molecules, contributing to catalyst stability under thermal stress [3].
RuPhos crystallizes in a triclinic P1 space group with two independent molecules per asymmetric unit [3] [4]. The lattice exhibits a parallelepiped geometry stabilized by:
Notably, the absence of lattice solvent creates a dense packing structure (calculated density = 1.136 g/cm³), which correlates with the ligand’s high thermal stability (decomposition >250°C) [2] [4].
The Tolman cone angle of RuPhos measures 201.54° for the free ligand and 198.07° when coordinated to palladium [5]. This places RuPhos in the moderately hindered ligand category, contrasting with BrettPhos (220.29° free ligand cone angle) [5]. Key implications include:
$$ \theta{\text{RuPhos}} = 201.54^\circ \quad \text{(free ligand)} $$
$$ \theta{\text{Pd–RuPhos}} = 198.07^\circ \quad \text{(metallated)} $$